Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
Overview
Description
Synthesis Analysis
Nickel complexes have been synthesized through various methods, often involving reactions with ligands to form coordination compounds. These processes are carefully designed to yield complexes with desired structures and properties. For example, the reaction of nickel(II) acetate with specific β-diketonate ligands in the presence of a base can yield bis(β-diketonato)nickel(II) complexes. These synthesis methods are crucial for producing nickel complexes with high purity and specific configurations (Gradinaru et al., 2001).
Molecular Structure Analysis
The molecular structure of nickel complexes is often characterized by X-ray crystallography, revealing the coordination geometry around the nickel ion. For instance, certain nickel complexes exhibit square-planar geometry, a common coordination structure for nickel(II) compounds, which impacts their chemical behavior and interaction with ligands (Dickman, 2000).
Chemical Reactions and Properties
Nickel complexes participate in a variety of chemical reactions, including oxidation-reduction processes, ligand exchange reactions, and catalytic activities. The electronic and structural properties of these complexes influence their reactivity and stability. For instance, the presence of electron-withdrawing or electron-donating groups on the ligands can significantly affect the complex's catalytic properties and reactivity toward specific substrates (He et al., 2018).
Physical Properties Analysis
The physical properties of nickel complexes, such as solubility, volatility, and thermal stability, are important for their practical applications, especially in material synthesis and as precursors in various chemical processes. These properties are influenced by the complex's molecular structure and the nature of its ligands. For example, complexes designed for chemical vapor deposition processes are synthesized to be volatile and thermally stable (Timmer et al., 1991).
Chemical Properties Analysis
The chemical properties of nickel complexes, including their reactivity, stability, and catalytic activity, are closely related to their electronic structure and the ligands surrounding the nickel ion. The electron configuration of nickel and the electron-donating or withdrawing capacity of the ligands can tailor these complexes for specific chemical reactions, highlighting their versatility in catalysis and organic synthesis (Sasaki et al., 1999).
Scientific Research Applications
Isomer Formation and Crystal Structure : A study explored the co-crystal formation of cis and trans isomers of a copper complex similar to the nickel compound, highlighting its octahedral geometry and Jahn–Teller distortion (Fernandes et al., 2010).
Complex Formation and Stability : Research on Nickel(II) complexes of various 1,5-dialkyl-2,4-pentanediones, including a study of their spectroscopic properties and structural stability in different states, provides insights into the behavior of similar nickel complexes (Yoshida et al., 1972).
Temperature-Dependent Ligand Behavior : A study on a platinum(II) complex with a related ligand showed temperature-dependent tautomeric behavior, suggesting dynamic stereochemistry in such complexes (Hughes & Powell, 1973).
Magnetic Interactions in Complexes : A research paper discussed bis(hfac)-copper(II) complexes, which exhibited ferromagnetic interactions at extremely low temperatures, demonstrating the magnetic properties of such complexes (Yasui et al., 2001).
Multiphoton Dissociation Studies : The volatile uranyl complex of this compound has been studied for its susceptibility to multiphoton dissociation, indicating potential applications in fields like laser chemistry and materials processing (Eberhardt et al., 1982).
Crystal Structure and Coordination Polyhedron : The crystal structure of a related nickel(II) compound was analyzed, revealing a distorted octahedral coordination polyhedron, which could provide insights into the structural aspects of similar nickel complexes (Meštrović et al., 2004).
properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;nickel(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Ni/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMAWNCLJNNCMV-PAMPIZDHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12NiO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel | |
CAS RN |
14949-69-0 | |
Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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